Cas no 916136-33-9 ((2-methyl-6-nitrophenyl)methanesulfonyl chloride)

(2-Methyl-6-nitrophenyl)methanesulfonyl chloride is a specialized sulfonylating reagent used in organic synthesis, particularly for introducing the methanesulfonyl (mesyl) group into target molecules. Its key advantages include high reactivity due to the electron-withdrawing nitro group, which enhances electrophilicity at the sulfonyl chloride center, facilitating efficient acylation reactions. The ortho-methyl substituent provides steric control, improving selectivity in certain transformations. This compound is valuable in the preparation of sulfonamides, sulfonate esters, and other derivatives, often employed in pharmaceutical and agrochemical intermediates. It is typically handled under anhydrous conditions due to moisture sensitivity. Proper storage and handling are essential to maintain stability and reactivity.
(2-methyl-6-nitrophenyl)methanesulfonyl chloride structure
916136-33-9 structure
Product name:(2-methyl-6-nitrophenyl)methanesulfonyl chloride
CAS No:916136-33-9
MF:C8H8ClNO4S
Molecular Weight:249.671420097351
CID:6296743
PubChem ID:55280796

(2-methyl-6-nitrophenyl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • (2-methyl-6-nitrophenyl)methanesulfonyl chloride
    • Benzenemethanesulfonyl chloride, 2-methyl-6-nitro-
    • インチ: 1S/C8H8ClNO4S/c1-6-3-2-4-8(10(11)12)7(6)5-15(9,13)14/h2-4H,5H2,1H3
    • InChIKey: SFUCVKAEGKNEOP-UHFFFAOYSA-N
    • SMILES: C1(CS(Cl)(=O)=O)=C([N+]([O-])=O)C=CC=C1C

じっけんとくせい

  • 密度みつど: 1.501±0.06 g/cm3(Predicted)
  • Boiling Point: 388.5±30.0 °C(Predicted)

(2-methyl-6-nitrophenyl)methanesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1990316-10.0g
(2-methyl-6-nitrophenyl)methanesulfonyl chloride
916136-33-9
10g
$4729.0 2023-05-26
Enamine
EN300-1990316-1.0g
(2-methyl-6-nitrophenyl)methanesulfonyl chloride
916136-33-9
1g
$1100.0 2023-05-26
Enamine
EN300-1990316-0.1g
(2-methyl-6-nitrophenyl)methanesulfonyl chloride
916136-33-9
0.1g
$968.0 2023-09-16
Enamine
EN300-1990316-5g
(2-methyl-6-nitrophenyl)methanesulfonyl chloride
916136-33-9
5g
$3189.0 2023-09-16
Enamine
EN300-1990316-0.5g
(2-methyl-6-nitrophenyl)methanesulfonyl chloride
916136-33-9
0.5g
$1056.0 2023-09-16
Enamine
EN300-1990316-5.0g
(2-methyl-6-nitrophenyl)methanesulfonyl chloride
916136-33-9
5g
$3189.0 2023-05-26
Enamine
EN300-1990316-0.05g
(2-methyl-6-nitrophenyl)methanesulfonyl chloride
916136-33-9
0.05g
$924.0 2023-09-16
Enamine
EN300-1990316-10g
(2-methyl-6-nitrophenyl)methanesulfonyl chloride
916136-33-9
10g
$4729.0 2023-09-16
Enamine
EN300-1990316-1g
(2-methyl-6-nitrophenyl)methanesulfonyl chloride
916136-33-9
1g
$1100.0 2023-09-16
Enamine
EN300-1990316-0.25g
(2-methyl-6-nitrophenyl)methanesulfonyl chloride
916136-33-9
0.25g
$1012.0 2023-09-16

(2-methyl-6-nitrophenyl)methanesulfonyl chloride 関連文献

(2-methyl-6-nitrophenyl)methanesulfonyl chlorideに関する追加情報

The Chemical Profile and Applications of (2-methyl-6-nitrophenyl)methanesulfonyl chloride (CAS No. 916136-33-9)

(2-methyl-6-nitrophenyl)methanesulfonyl chloride, identified by the CAS number 916136-33-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its nitro and sulfonyl chloride functional groups, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents.

The< strong>methanesulfonyl chloride moiety in this compound is a key reagent in organic synthesis, facilitating the introduction of sulfonyl groups into molecular frameworks. This functionality is widely utilized in medicinal chemistry for the preparation of sulfonamide derivatives, which are known for their broad spectrum of biological activities. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties, making them integral to the development of new drugs.

Recent advancements in synthetic methodologies have highlighted the utility of< strong>(2-methyl-6-nitrophenyl)methanesulfonyl chloride in constructing complex molecular architectures. The nitro group present in the phenyl ring not only influences the electronic properties of the molecule but also serves as a handle for further functionalization. This dual functionality allows chemists to design molecules with tailored properties, optimizing their interactions with biological targets.

In the realm of drug discovery, the< strong>CAS No. 916136-33-9 compound has been employed in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Kinase inhibitors often require precise molecular modifications to enhance their binding affinity and selectivity. The< strong>methanesulfonyl chloride group provides a stable scaffold for such modifications, enabling the creation of highly potent inhibitors.

Moreover, the< strong>(2-methyl-6-nitrophenyl)methanesulfonyl chloride has found applications in materials science, particularly in the development of advanced polymers and coatings. The sulfonyl chloride functionality allows for the introduction of sulfonate groups into polymer chains, enhancing their thermal stability and chemical resistance. These properties are particularly valuable in industrial applications where materials are exposed to harsh conditions.

The synthesis of< strong>(2-methyl-6-nitrophenyl)methanesulfonyl chloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic techniques, such as flow chemistry and catalytic processes, have improved the efficiency of these reactions, making it more feasible to produce this compound on an industrial scale.

Research has also explored the environmental impact of using< strong>CAS No. 916136-33-9 in synthetic processes. Efforts have been made to develop greener methodologies that minimize waste and reduce energy consumption. These initiatives align with global trends toward sustainable chemistry practices, ensuring that pharmaceutical production remains environmentally responsible.

The versatility of< strong>(2-methyl-6-nitrophenyl)methanesulfonyl chloride extends to its role in agrochemical research. Sulfonyl chlorides are commonly used in the synthesis of herbicides and pesticides due to their efficacy and stability. By incorporating this compound into agrochemical formulations, researchers aim to develop more effective solutions for crop protection while minimizing ecological impact.

In conclusion, the< strong>methanesulfonyl chloride-containing derivative identified by< strong>CAS No. 916136-33-9 represents a significant advancement in synthetic chemistry with broad applications across pharmaceuticals, materials science, and agriculture. Its unique structural features and reactivity make it an indispensable tool for researchers striving to develop innovative solutions to complex challenges.

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